![molecular formula C23H17ClN2O B4267285 6-chloro-N-(3-methylphenyl)-2-phenyl-4-quinolinecarboxamide](/img/structure/B4267285.png)
6-chloro-N-(3-methylphenyl)-2-phenyl-4-quinolinecarboxamide
Overview
Description
6-chloro-N-(3-methylphenyl)-2-phenyl-4-quinolinecarboxamide, also known as Cmpd-A, is a synthetic compound that has been widely researched for its potential use as a therapeutic agent.
Mechanism of Action
The mechanism of action of 6-chloro-N-(3-methylphenyl)-2-phenyl-4-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, 6-chloro-N-(3-methylphenyl)-2-phenyl-4-quinolinecarboxamide may prevent cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
In addition to its potential anticancer effects, 6-chloro-N-(3-methylphenyl)-2-phenyl-4-quinolinecarboxamide has also been shown to have anti-inflammatory properties. Studies have demonstrated that 6-chloro-N-(3-methylphenyl)-2-phenyl-4-quinolinecarboxamide inhibits the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in macrophages.
Advantages and Limitations for Lab Experiments
One advantage of using 6-chloro-N-(3-methylphenyl)-2-phenyl-4-quinolinecarboxamide in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, 6-chloro-N-(3-methylphenyl)-2-phenyl-4-quinolinecarboxamide has been shown to have low toxicity in animal studies. However, one limitation is that the mechanism of action of 6-chloro-N-(3-methylphenyl)-2-phenyl-4-quinolinecarboxamide is not fully understood, which may make it difficult to optimize its use in therapeutic applications.
Future Directions
There are several potential future directions for research on 6-chloro-N-(3-methylphenyl)-2-phenyl-4-quinolinecarboxamide. One area of interest is the development of more potent analogs of 6-chloro-N-(3-methylphenyl)-2-phenyl-4-quinolinecarboxamide that may have improved anticancer activity. Additionally, further studies are needed to elucidate the mechanism of action of 6-chloro-N-(3-methylphenyl)-2-phenyl-4-quinolinecarboxamide and to optimize its use in therapeutic applications. Finally, the potential anti-inflammatory effects of 6-chloro-N-(3-methylphenyl)-2-phenyl-4-quinolinecarboxamide warrant further investigation, as this may have implications for the treatment of inflammatory diseases such as rheumatoid arthritis.
Scientific Research Applications
6-chloro-N-(3-methylphenyl)-2-phenyl-4-quinolinecarboxamide has been studied extensively for its potential use as an anticancer agent. In vitro studies have shown that 6-chloro-N-(3-methylphenyl)-2-phenyl-4-quinolinecarboxamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 6-chloro-N-(3-methylphenyl)-2-phenyl-4-quinolinecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
6-chloro-N-(3-methylphenyl)-2-phenylquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O/c1-15-6-5-9-18(12-15)25-23(27)20-14-22(16-7-3-2-4-8-16)26-21-11-10-17(24)13-19(20)21/h2-14H,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTZZZUPKQRVED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(3-methylphenyl)-2-phenylquinoline-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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